7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile
Overview
Description
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C26H16BrN. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 7th position and a carbonitrile group at the 2nd position. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile typically involves the bromination of 9,9-diphenyl-9H-fluorene-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, Suzuki coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
Medicinal Chemistry: While not as common, it can be used in the synthesis of biologically active molecules, serving as an intermediate in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile in its applications is primarily related to its electronic properties. The bromine atom and the carbonitrile group influence the compound’s electron distribution, making it an effective electron-transporting material. In OLEDs, it helps in the efficient transport of electrons, thereby enhancing the device’s performance .
Comparison with Similar Compounds
Similar compounds to 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile include:
2-Bromo-9,9-diphenyl-9H-fluorene: This compound differs by the position of the bromine atom, which can affect its reactivity and electronic properties.
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile: The presence of methyl groups instead of phenyl groups can influence the compound’s steric and electronic characteristics.
2,7-Dibromo-9,9-diphenyl-9H-fluorene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties suitable for various advanced applications .
Properties
IUPAC Name |
7-bromo-9,9-diphenylfluorene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16BrN/c27-21-12-14-23-22-13-11-18(17-28)15-24(22)26(25(23)16-21,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFIVSQOMMRRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C#N)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.